2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling

Medicinal chemistry programs targeting JAK, Trk, and other kinases require precise regioselectivity. Generic pyrrolo[2,3-d]pyrimidines lack the 5-CF3 group, forcing low-yield late-stage trifluoromethylation (15-25% overall penalties). • **Strategic building block**: 5-CF3 imparts clog P ~2.8 (vs. ~1.3 des-CF3 analog) for CNS penetration. • **Divergent reactivity**: 2-chloro leaving group enables Suzuki/Buchwald couplings without protecting group strategies. • **Supply certainty**: Stocked in research to GMP-compatible quantities. Global shipment available.

Molecular Formula C7H3ClF3N3
Molecular Weight 221.57 g/mol
Cat. No. B8241686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H3ClF3N3
Molecular Weight221.57 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=C(N=C2N1)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF3N3/c8-6-13-1-3-4(7(9,10)11)2-12-5(3)14-6/h1-2H,(H,12,13,14)
InChIKeyBLEQVMGQNXNASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: Core Building Block for Kinase Synthesis


2‑Chloro‑5‑(trifluoromethyl)‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 1638768‑93‑0) is a heterocyclic building block based on the pyrrolo[2,3‑d]pyrimidine (7‑deazapurine) scaffold, a privileged core in kinase inhibitor design [1]. The molecule carries a chlorine atom at the 2‑position, which serves as a versatile leaving group for nucleophilic aromatic substitution and palladium‑catalyzed cross‑coupling reactions, while the electron‑withdrawing trifluoromethyl group at the 5‑position imparts enhanced metabolic stability and lipophilicity to downstream derivatives . This specific substitution pattern differentiates it from other halogenated pyrrolo[2,3‑d]pyrimidine intermediates and makes it a strategic starting material for the synthesis of functionalized 5‑trifluoromethyl‑7‑deazapurines used in medicinal chemistry programs targeting JAK, Trk, and other kinases.

1
Pyrrolo[2,3-d]pyrimidine scaffold — privileged core for kinase inhibitor design.
7-deazapurine template reported in JAK, Trk inhibitor programs.
2
2-Chloro handle — enables selective Pd-catalyzed cross-coupling (Suzuki, Buchwald).
Reactivity profile supports sequential 2,4-functionalization strategies.
3
5-Trifluoromethyl group — imparts lipophilicity and electron-withdrawal.
Reported to improve metabolic stability of derived kinase inhibitors.

Why Generic Analogs Fall Short in Advanced Synthesis


Pyrrolo[2,3‑d]pyrimidine intermediates are not interchangeable because both the position of the halogen leaving group and the electronic nature of the substituent on the pyrrole ring dictate regioselectivity in subsequent derivatization and the pharmacokinetic profile of the final drug candidate [1]. The 2‑chloro substituent in the title compound is positioned for divergent functionalization at a site distinct from the 4‑position reactivity of the classic tofacitinib intermediate (4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine), while the 5‑trifluoromethyl group provides a unique combination of electron‑withdrawal and lipophilicity that directly impacts both synthetic reactivity and the drug‑like properties of the final compounds . Generic substitution with 2‑chloro‑ or 4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine would eliminate the 5‑trifluoromethyl group, requiring additional synthetic steps to re‑introduce the desired functionality and potentially altering the selectivity profile of the final kinase inhibitor.

Target Building Block
2-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
2-Cl leaving group for selective cross-coupling; pre-installed 5-CF3 for lipophilicity and electron-withdrawal.
Common Alternatives
4-Chloro or 2-chloro without 5-CF3 analogs
4-Cl analogs exhibit high SNAr reactivity, altering regioselectivity and limiting stepwise 2,4-derivatization. 2-Cl analogs lacking 5-CF3 require multi-step late-stage trifluoromethylation, which may shift the final inhibitor selectivity profile.
Synthetic Outcome
Pre-installed CF3 reduces step count and preserves material; 2-Cl position allows divergent library synthesis.
Risk with Generics
Reactivity mismatch may lead to lower cross-coupling efficiency or undesired side products; CF3 introduction later can be low-yielding (15–25% overall).

Quantitative Differentiation Evidence for Building Block Selection


Regioselective Reactivity: 2-Chloro vs. 4-Chloro Position

In pyrrolo[2,3‑d]pyrimidine systems, the reactivity of halogen substituents follows the order 4‑Cl > 2‑Cl under standard nucleophilic aromatic substitution conditions, allowing stepwise derivatization [1]. While 4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 3680‑69‑1) reacts readily with amines and alcohols, 2‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 335654‑06‑3) requires more forcing conditions or palladium catalysis for substitution. The title compound, bearing a 2‑chloro group, is designed for selective Suzuki‑Miyaura or Buchwald‑Hartwig coupling at the 2‑position without competing reaction at the 4‑position (which remains unsubstituted), offering a distinct synthetic advantage over the more reactive 4‑chloro analogs.

Regioselective Reactivity
Class-level
4-Cl > 2-Cl in SNAr; 2-Cl suits selective Pd coupling
Enables sequential 2,4-functionalization strategies.
Reactivity order based on class-level precedent; no direct kinetic data.
Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling

Lipophilicity Modulation: 5-CF3 vs. Unsubstituted Core

The introduction of a trifluoromethyl group at the 5‑position significantly increases the lipophilicity of the pyrrolo[2,3‑d]pyrimidine core relative to the unsubstituted analog . Using ChemDraw‑predicted log P values as a reasonable surrogate, 2‑chloro‑5‑(trifluoromethyl)‑7H‑pyrrolo[2,3‑d]pyrimidine exhibits a calculated log P of approximately 2.8, compared to a value of 1.3 for 2‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 335654‑06‑3). This difference of ~1.5 log units translates to roughly a 30‑fold increase in partition coefficient, which directly impacts membrane permeability and metabolic stability of derived inhibitors.

Lipophilicity Modulation
Data to verify
clog P ≈ 2.8 vs. 1.3; Δ +1.5 log units (~30× increase)
Supports lipophilicity-driven design for derived inhibitors.
Computational prediction; experimental log P not reported. Source review recommended.
Lipophilicity Drug-like properties Physicochemical profiling

Electron-Withdrawing Effect: 5-CF3 vs. 5-CH3

The 5‑trifluoromethyl substituent exerts a strong electron‑withdrawing effect (σₚ ≈ 0.54) on the pyrrolo[2,3‑d]pyrimidine core, in contrast to a 5‑methyl group (σₚ ≈ –0.17) which is electron‑donating [1]. This electronic modulation activates the 2‑chloro position toward nucleophilic attack while simultaneously deactivating the pyrimidine ring toward electrophilic substitution, thereby enhancing the selectivity of palladium‑catalyzed cross‑coupling at the 2‑position. 2‑Chloro‑5‑methyl‑7H‑pyrrolo[2,3‑d]pyrimidine would not provide the same electronic activation, potentially leading to slower oxidative addition and lower cross‑coupling yields.

Electron-Withdrawing Effect
Class-level
σp 0.54 (5-CF3) vs. –0.17 (5-CH3)
Activates 2-position for cross-coupling, influences pyrrole NH pKa.
Hammett constants from literature; effect on coupling yield context-dependent.
Electronic effects Hammett constant Reactivity modulation

Synthetic Efficiency: Pre-Installed vs. Late-Stage CF3 Introduction

Direct trifluoromethylation of the pyrrole ring in pyrrolo[2,3‑d]pyrimidines is challenging and often low‑yielding due to the electron‑rich nature of the heterocycle [1]. The title compound provides a pre‑installed CF3 group, eliminating the need for late‑stage trifluoromethylation. In a representative patent procedure for JAK inhibitors, the synthesis of a 4‑piperidinyl‑5‑trifluoromethyl analog starting from a 5‑unsubstituted intermediate required a multi‑step sequence including bromination and CF3 transfer, with an overall yield of approximately 15‑25% [2]. Using 2‑chloro‑5‑(trifluoromethyl)‑7H‑pyrrolo[2,3‑d]pyrimidine as the starting material bypasses these steps, theoretically enabling higher overall yields and shorter synthetic routes.

Synthetic Efficiency
Cross-study context
Pre-installed CF3 avoids 2–4 steps; late-stage route ~15–25% overall yield
Reduces step count, conserves material, improves atom economy.
Route comparison from patent examples; actual yield depends on specific substrate.
Synthetic efficiency Trifluoromethylation Building block strategy

High-Value Application Scenarios


Type II JAK Inhibitors with 5-Trifluoromethyl Pharmacophore

The compound serves as a direct precursor to 4‑amino‑5‑trifluoromethyl‑7H‑pyrrolo[2,3‑d]pyrimidines, a core motif in potent JAK1/JAK2 inhibitors [1]. The pre‑installed 5‑CF3 group ensures the final inhibitor retains the lipophilic contact required for binding to the JAK ATP pocket, while the 2‑chloro handle permits late‑stage diversification to optimize selectivity over JAK3.

Divergent Library Synthesis for Trk Kinase Optimization

Medicinal chemists can exploit the regioselective reactivity of the 2‑chloro group to introduce diverse aryl, heteroaryl, or amine substituents via Suzuki or Buchwald coupling, while leaving the 4‑position available for subsequent functionalization [2]. This divergent strategy enables rapid exploration of structure‑activity relationships around the pyrrolo[2,3‑d]pyrimidine core for Trk and related tyrosine kinases.

CNS-Targeted Kinase Programs and Physicochemical Optimization

The elevated lipophilicity imparted by the 5‑trifluoromethyl group (clog P ~2.8 vs. ~1.3 for the des‑CF3 analog) makes this building block particularly attractive for programs requiring blood‑brain barrier penetration . Inhibitors derived from this scaffold are predicted to have higher brain‑to‑plasma ratios, aligning with CNS drug‑likeness guidelines.

Cost-Efficient Scale-Up of 5-CF3-Pyrrolopyrimidine APIs

Process chemistry groups evaluating routes to active pharmaceutical ingredients (APIs) containing the 5‑trifluoromethyl‑7‑deazapurine motif can achieve significant step‑count reduction by employing this intermediate, as demonstrated by the multi‑step yield penalties (15‑25% overall) associated with late‑stage trifluoromethylation in patent examples [3]. The compound thus represents a strategic procurement choice for early‑phase GMP campaigns.

Application
Selection Property
Validation Focus
JAK inhibitor library synthesis
5-CF3 pharmacophore compatibility; 2-Cl divergent handle
Reactivity and selectivity at 2-position; kinase panel profiling of resulting inhibitors
Divergent Trk kinase library generation
Regioselective cross-coupling enables sequential 2,4-substitution
Structure-activity relationship exploration; coupling condition optimization
CNS-penetrant inhibitor design
Elevated lipophilicity (CF3) predicts improved brain exposure potential
Permeability and brain-to-plasma ratio assessment in research models
Process route evaluation for 5-CF3-pyrrolopyrimidine APIs
Pre-installed CF3 simplifies synthetic route; reduces step count
Yield and atom economy analysis; route scalability and reproducibility assessment
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